molecular formula C9H14O4 B2633493 2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester CAS No. 345216-96-8

2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester

Cat. No. B2633493
CAS RN: 345216-96-8
M. Wt: 186.207
InChI Key: IMGDPCBVSHGKDZ-UHFFFAOYSA-N
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Description

The compound “2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester” is a derivative of 2H-Pyran . It is also known as Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate .


Synthesis Analysis

The synthesis of 2H-Pyran derivatives, including “2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester”, often involves the reaction of alcohols and 3,4-dihydropyran . This reaction forms 2-tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester” can be represented by the molecular formula C9H14O4 . The compound consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

properties

IUPAC Name

methyl 4-acetyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDPCBVSHGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Synthesis routes and methods I

Procedure details

In a flask made of glass having an inner volume of 1000 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 143 g (1.0 mol) of 2,2′-dichloroethyl ether, 276 g (2.0 mol) of anhydrous potassium carbonate, 10 g (0.06 mol) of potassium iodide and 600 ml of N,N-dimethylformamide, and the temperature of the mixture was raised to up to 80° C. with stirring. Then, 139 g (1.2 mol) of methyl 3-oxobutanoate was gently added dropwise to the mixture, and the mixture was reacted at the same temperature for 8 hours. After completion of the reaction, 1000 ml of water was added to the reaction mixture, and the resulting mixture was extracted three times with 600 ml of ethyl acetate. The organic layers were dried over magnesium sulfate, filtered, and the filtrate was distilled under reduced pressure (125 to 127° C., 1.3 kPa) to give 95 g (Isolation yield: 50%) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 98% (areal percentage by gas chromatography) as a pale yellow liquid.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add butanoic acid, 3-oxo-, methyl ester (18.60 mL, 172.20 mmol), bis(2-chloroethyl)ether (20.20 mL, 1.0 eq), potassium carbonate (52.42 g, 2.2 eq), and sodium iodide (25.88 g, 1.0 eq) in dimethylformamide (861 mL). Heat the reaction mixture at 80° C. overnight. Cool to room temperature. Add additional potassium carbonate (23.78 g) and sodium iodide (25.88 g). Heat the reaction mixture at 80° C. for two hours, then allow the mixture to cool to room temperature. Filter through Celite® and wash with ethyl acetate. Wash the filtrate with water and brine. Dry the organics over anhydrous sodium sulfate, filter, and concentrate in vacuo to give methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (23.06 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
52.42 g
Type
reactant
Reaction Step One
Quantity
25.88 g
Type
reactant
Reaction Step One
Quantity
861 mL
Type
reactant
Reaction Step One
Quantity
23.78 g
Type
reactant
Reaction Step Two
Quantity
25.88 g
Type
reactant
Reaction Step Two

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